molecular formula C7H8BrNO2 B13151911 (2-Bromo-4-methoxypyridin-3-yl)methanol

(2-Bromo-4-methoxypyridin-3-yl)methanol

Katalognummer: B13151911
Molekulargewicht: 218.05 g/mol
InChI-Schlüssel: YEQIYZKTRGUIEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-4-methoxypyridin-3-yl)methanol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a hydroxymethyl group at the third position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxypyridine followed by the introduction of a hydroxymethyl group. The reaction conditions typically include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxymethylation step can be carried out using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-4-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3), or pyridinium chlorochromate (PCC) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.

Major Products

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-4-methoxypyridin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2-Bromo-4-methoxypyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxy group can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding interactions, further affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Bromo-3-methoxypyridin-2-yl)methanol
  • (6-Bromo-5-methoxypyridin-2-yl)methanol
  • (3-Bromo-4,5-dimethoxyphenyl)methanol

Uniqueness

(2-Bromo-4-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The combination of the bromine atom, methoxy group, and hydroxymethyl group imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential for further functionalization distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C7H8BrNO2

Molekulargewicht

218.05 g/mol

IUPAC-Name

(2-bromo-4-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8BrNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-3,10H,4H2,1H3

InChI-Schlüssel

YEQIYZKTRGUIEU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=NC=C1)Br)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.